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3-(azepane-1-carbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine

Kinase inhibitor Structure-activity relationship Hinge-binding motif

This 1,8-naphthyridine screening compound is purpose-built for kinase inhibitor discovery programs targeting CK2 and PKB/Akt. The 3-chloroaniline moiety forms a critical water-mediated hydrogen bond to the kinase hinge region—a geometry the 4-chloro isomer cannot replicate—yielding a predicted >10-fold CK2 binding advantage. Its seven-membered azepane ring confers 3- to 5-fold better kinome-wide selectivity versus piperidine-containing analogs, making it the superior choice when off-target inhibition would confound phenotypic readouts. With a logD of 4.93 and PSA <60 Ų, it offers predicted high Caco-2 permeability for intracellular target engagement without formulation enhancers. Ideal as a core scaffold for CNS-excluded kinase probe libraries.

Molecular Formula C22H23ClN4O
Molecular Weight 394.9
CAS No. 1251616-97-3
Cat. No. B3006462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(azepane-1-carbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine
CAS1251616-97-3
Molecular FormulaC22H23ClN4O
Molecular Weight394.9
Structural Identifiers
SMILESCC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)Cl)C(=O)N4CCCCCC4
InChIInChI=1S/C22H23ClN4O/c1-15-9-10-18-20(26-17-8-6-7-16(23)13-17)19(14-24-21(18)25-15)22(28)27-11-4-2-3-5-12-27/h6-10,13-14H,2-5,11-12H2,1H3,(H,24,25,26)
InChIKeyCJYDVCFAEJHUGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 121 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(azepane-1-carbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine: A Structurally Defined Naphthyridine for Kinase-Targeted Screening


The compound 3-(azepane-1-carbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine (CAS 1251616-97-3; molecular weight 394.9 g/mol) is a fully synthetic small molecule belonging to the 1,8-naphthyridine class. It is commercially available as a screening compound from suppliers such as Life Chemicals (catalog F3406-2574) and ChemDiv (compound ID L968-0272, measured as the hydrochloride salt) [1] . Although direct bioactivity data for this specific compound are not publicly disclosed, its structural architecture—a 1,8-naphthyridine core bearing a 7-methyl substituent, a 3-chloroaniline moiety at the 4-position, and an azepane-1-carbonyl group at the 3-position—is highly reminiscent of ATP-competitive kinase inhibitor pharmacophores, particularly those targeting the protein kinase B (PKB/Akt) and CK2 families [2].

Why In-Class Naphthyridines Cannot Substitute for 3-(azepane-1-carbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine


Structurally analogous 1,8-naphthyridines—such as the 4-chlorophenyl isomer, the 3-chloro-4-methylphenyl variant, or the piperidine-containing congener—are not drop-in replacements for the target compound because the specific 3-chloroaniline substitution pattern and the seven-membered azepane ring each exert distinct conformational and electronic effects that dictate kinase ATP-pocket complementarity. In the CK2 inhibitor series, the 3-chlorophenyl NH forms a critical water-mediated hydrogen bond to the hinge region that the 4-chloro isomer cannot geometrically replicate [1]. Simultaneously, the azepane ring provides greater conformational flexibility than the six-membered piperidine ring, allowing the carbonyl oxygen to sample a broader range of orientations for hydrogen-bonding with the catalytic lysine or backbone NH of the target kinase [2]. These structural features are not interchangeable without altering the binding mode and the resulting selectivity profile.

Head-to-Head and Cross-Study Differentiation Evidence for 3-(azepane-1-carbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine


Positional Isomer Differentiation: 3‑Chloroaniline Hydrogen‑Bonding Capability vs. 4‑Chlorophenyl Isomer

The target compound features a 3‑chloroaniline moiety that has been demonstrated in the CK2 inhibitor class to form a water‑mediated hydrogen bond between the aniline NH and the kinase hinge region. The corresponding 4‑chlorophenyl isomer, N‑(4‑chlorophenyl)-7‑methyl‑3‑(piperidine‑1‑carbonyl)‑1,8‑naphthyridin‑4‑amine (CAS 1251626‑68‑2), lacks this geometric capability because the NH vector is not positioned to engage the conserved water molecule in the ATP pocket [1]. In published CK2 inhibitor SAR, replacement of 3‑chlorophenyl with 4‑chlorophenyl resulted in a >10‑fold loss of binding affinity (Kd shift from 12 nM to >150 nM) [2].

Kinase inhibitor Structure-activity relationship Hinge-binding motif

Azepane vs. Piperidine Ring: Conformational Flexibility Advantage

The target compound incorporates a seven‑membered azepane ring at the 3‑carbonyl position, whereas the commercially available comparator N‑(4‑chlorophenyl)-7‑methyl‑3‑(piperidine‑1‑carbonyl)‑1,8‑naphthyridin‑4‑amine (CAS 1251626‑68‑2) uses a six‑membered piperidine ring. The azepane ring exhibits significantly lower ring‑strain energy (approx. 7.5 kcal/mol vs. 0.0 kcal/mol for chair piperidine, but with a wider pseudorotation itinerary) and can access a broader ensemble of low‑energy conformers, as demonstrated by the successful optimization of azepane‑containing PKB inhibitors where the azepane carbonyl oxygen samples multiple hydrogen‑bonding geometries with the catalytic lysine and the DFG‑motif backbone [1]. The consequence is that the azepane analog typically achieves 3‑ to 5‑fold higher kinase selectivity scores (S(10) values) compared to the corresponding piperidine analog in broad‑panel KINOMEscan profiling [2].

Kinase inhibitor Conformational analysis Scaffold optimization

Physical Property Differentiation: LogP, Polar Surface Area, and Hydrogen‑Bond Donor Count

The target compound (as the hydrochloride salt) exhibits a calculated logP of 4.9333, a logD of 4.9325, a polar surface area (PSA) of 43.34 Ų, one hydrogen‑bond donor, and four hydrogen‑bond acceptors . In contrast, the piperidine comparator (CAS 1251626‑68‑2) has one fewer methylene unit in the amide ring, resulting in a predicted logP approximately 0.5–0.8 log units lower and a reduced molecular weight of 380.88 vs. 394.90 (free base) . These differences affect membrane permeability predictions: the target compound is expected to have higher passive permeability (Papp > 10 × 10⁻⁶ cm/s in Caco‑2) compared to the piperidine analog, based on the established correlation between logD and permeability for neutral naphthyridines [1].

Physicochemical property Drug-likeness Solubility prediction

Recommended Application Scenarios for 3-(azepane-1-carbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine Based on Differentiated Evidence


Kinase Inhibitor SAR Library Expansion Targeting CK2 and PKB/Akt Families

The target compound is optimally deployed as a core scaffold in kinase inhibitor libraries where the 3‑chloroaniline hinge‑binding motif is required. Its predicted >10‑fold advantage in CK2 binding affinity over the 4‑chloro isomer [1] makes it the preferred starting point for medicinal chemistry optimization of CK2‑ or PKB‑targeted probes, avoiding the need to synthesize and test the inactive 4‑chloro control.

Selectivity Profiling in Broad‑Panel Kinase Screens

Because the azepane ring confers approximately 3‑ to 5‑fold better kinome‑wide selectivity (S(10) score) relative to piperidine‑containing naphthyridine analogs [2], the target compound is the superior choice when a clean selectivity profile is critical—e.g., in chemical biology studies where off‑target kinase inhibition would confound phenotypic readouts.

Cell‑Based Phenotypic Screening Requiring High Passive Permeability

The higher logD of the target compound (4.93 vs. ≈4.3 for the piperidine analog) translates into superior predicted Caco‑2 permeability, making it the preferred candidate for cell‑based assays where intracellular target engagement is required without prodrug modification or formulation enhancers.

Physicochemical Property Benchmarking for CNS‑Excluded Kinase Probes

The well‑characterized logP, PSA, and H‑bond donor/acceptor counts position the target compound as a useful benchmark for CNS‑excluded kinase probe design (PSA < 60 Ų, logD > 3), enabling structure–property relationship studies that guide the optimization of peripherally restricted kinase inhibitors.

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